disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: MIW815 (disodium salt) is synthesized as a bisphosphothioate analog of cyclic di-AMP. The substitution of non-bridging oxygen atoms at the internucleotide phosphate bridge with sulfur atoms makes it less susceptible to enzymatic hydrolysis . The synthesis involves the coupling of nucleotides under specific conditions to form the cyclic dinucleotide structure.
Industrial Production Methods: Industrial production of MIW815 (disodium salt) involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: MIW815 (disodium salt) primarily undergoes reactions related to its role as a STING agonist. These include:
Binding Reactions: It binds to the STING receptor, activating downstream signaling pathways.
Common Reagents and Conditions:
Reagents: Nucleotides, sulfurizing agents, and coupling reagents.
Conditions: Controlled temperature and pH to maintain the integrity of the cyclic dinucleotide structure.
Major Products: The primary product of these reactions is the activated STING pathway, leading to the production of cytokines and chemokines .
Scientific Research Applications
MIW815 (disodium salt) has several scientific research applications:
Cancer Immunotherapy: It is used to activate the immune system to target and destroy cancer cells. .
Immunology Research: It helps in studying the STING pathway and its role in immune responses.
Drug Development: It is being explored as a combination therapy with immune checkpoint inhibitors to enhance antitumor responses.
Mechanism of Action
MIW815 (disodium salt) activates the STING pathway by binding to the STING receptor. This activation triggers a cascade of signaling events, leading to the production of type I interferons and other cytokines. These cytokines activate immune cells, including dendritic cells and T cells, which then target and destroy cancer cells .
Comparison with Similar Compounds
2’3’-cyclic GMP-AMP (cGAMP): Another STING agonist with a similar mechanism of action.
2’3’-cyclic di-AMP (c-di-AMP): A bacterial second messenger with immunostimulant activity.
Uniqueness: MIW815 (disodium salt) is unique due to its bisphosphothioate analog structure, which provides resistance to enzymatic hydrolysis and enhances its stability and efficacy as a STING agonist .
Properties
Molecular Formula |
C20H22N10Na2O10P2S2 |
---|---|
Molecular Weight |
734.5 g/mol |
IUPAC Name |
disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate |
InChI |
InChI=1S/C20H22N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q-2;2*+1/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
QSNYMJBPLDPGOV-LJFXOJISSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)[O-])OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)S)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)[O-])OP(=S)(O1)O)S)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.